Pseudouridimycin (PUM) is a naturally occurring nucleoside analog discovered in Streptomyces sp. DSM26212. [] This C-nucleoside dipeptide exhibits potent and selective inhibition against bacterial RNA polymerase (RNAP), making it a promising candidate for the development of novel antibacterial agents. [, , ] Unlike other RNAP inhibitors like rifampin, PUM demonstrates a lower rate of spontaneous resistance emergence. [] Notably, PUM has shown effectiveness against a broad spectrum of bacteria, including drug-sensitive and drug-resistant strains. []
PUM exerts its antibacterial activity by targeting the nucleotide addition site ("i+1" NTP binding site) of bacterial RNAP. [] It competes with uridine triphosphate (UTP) for binding to this site, effectively inhibiting RNA synthesis and consequently bacterial growth. [] This mechanism differs from that of rifampin, which binds to a distinct site on RNAP. [] PUM's unique mechanism of action and binding site contribute to its potent activity against a broad spectrum of bacteria, including rifampin-resistant strains. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2